molecular formula C14H23NO5 B12273783 tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

Cat. No.: B12273783
M. Wt: 285.34 g/mol
InChI Key: UZKCCFYUFMOGMV-UHFFFAOYSA-N
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Description

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is a compound that belongs to the class of tert-butyl esters. These compounds are widely used in organic synthesis due to their stability and reactivity. The tert-butoxycarbonyl (BOC) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly valuable in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves the reaction of tert-butyl 3-oxocyclobutanecarboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and deprotected amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is unique due to its specific structure, which combines the stability of the BOC group with the reactivity of the cyclobutanecarboxylate moiety. This makes it particularly valuable in complex synthetic processes where selective protection and deprotection of amines are required .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate

InChI

InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18)

InChI Key

UZKCCFYUFMOGMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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